2-(3-Methylidenecyclobutyl)ethan-1-amine hydrochloride
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Overview
Description
2-(3-Methylidenecyclobutyl)ethan-1-amine hydrochloride is a chemical compound with a unique structure that includes a cyclobutyl ring with a methylene group and an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylidenecyclobutyl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methylene Group: The methylene group is introduced via a methylation reaction using suitable reagents.
Attachment of the Ethanamine Side Chain: The ethanamine side chain is attached through a nucleophilic substitution reaction involving an alkyl halide and ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylidenecyclobutyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, ammonia, amines.
Major Products Formed
Oxidized Products: Corresponding ketones or alcohols.
Reduced Products: Reduced amine derivatives.
Substituted Products: Various substituted ethanamine derivatives.
Scientific Research Applications
2-(3-Methylidenecyclobutyl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Methylidenecyclobutyl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interacting with Receptors: Modulating receptor signaling pathways.
Altering Cellular Processes: Affecting cellular metabolism, proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(1-Methylcyclobutyl)ethan-1-amine hydrochloride: Similar structure but with a different substitution pattern on the cyclobutyl ring.
2-(3-Methoxycyclobutyl)ethan-1-amine hydrochloride: Contains a methoxy group instead of a methylene group.
Uniqueness
2-(3-Methylidenecyclobutyl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of a methylene group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C7H14ClN |
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Molecular Weight |
147.64 g/mol |
IUPAC Name |
2-(3-methylidenecyclobutyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H13N.ClH/c1-6-4-7(5-6)2-3-8;/h7H,1-5,8H2;1H |
InChI Key |
VQCLPHFYQZLGKB-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC(C1)CCN.Cl |
Origin of Product |
United States |
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